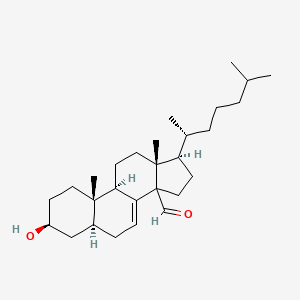
Cyclopentene, 1-(3-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbutyl)-cyclopentene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1-(3-Methylbutyl)-cyclopentene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-(3-Methylbutyl)-cyclopentene has been primarily detected in saliva.
1-(3-Methylbutyl)-cyclopentene is a cyclic olefin.
Applications De Recherche Scientifique
Thermal Chemistry on Platinum Surfaces
- Research by Morales and Zaera (2006) explored the thermal chemistry of 1-methyl-1-cyclopentene on Pt(111) surfaces. Their study highlighted the isomerization processes and dehydrogenation to form methylcyclopentadiene species, providing insights into the surface chemistry of cyclopentene derivatives (Morales & Zaera, 2006).
Fragrance Ingredient Toxicology
- Scognamiglio, Jones, Letizia, and Api (2012) conducted a toxicologic and dermatologic review of cyclopentenones, including 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one, as fragrance ingredients. Their review provides detailed insights into the physical properties and safety aspectsof these compounds in the context of fragrance use (Scognamiglio et al., 2012).
Photochemical and Thermal Isomerizations
- Schaffner (1976) investigated the photochemistry of 1-acyl-2-cyclopentenes, revealing insights into the isomerization and rearrangement processes under various conditions. This research contributes to our understanding of the chemical behavior of cyclopentene derivatives in different states (Schaffner, 1976).
Solvent and Catalyst Systems
- Azzena et al. (2015) discussed the use of cyclopentyl methyl ether in synthesis, highlighting its role as a solvent and catalyst in acetalization reactions. This demonstrates the versatility of cyclopentene derivatives in synthetic chemistry (Azzena et al., 2015).
Cyclopentene Derivatives in Radical Reactions
- Kobayashi et al. (2013) explored the use of cyclopentyl methyl ether as a solvent for radical reactions. Their findings indicate the potential of cyclopentene derivatives in facilitating various chemical reactions, including hydrostannation and hydrosilylation (Kobayashi et al., 2013).
Propriétés
Numéro CAS |
37689-15-9 |
|---|---|
Nom du produit |
Cyclopentene, 1-(3-methylbutyl)- |
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1-(3-methylbutyl)cyclopentene |
InChI |
InChI=1S/C10H18/c1-9(2)7-8-10-5-3-4-6-10/h5,9H,3-4,6-8H2,1-2H3 |
Clé InChI |
LDBWEVZRYRUOOH-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CCCC1 |
SMILES canonique |
CC(C)CCC1=CCCC1 |
Autres numéros CAS |
37689-15-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




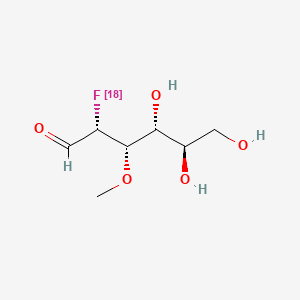

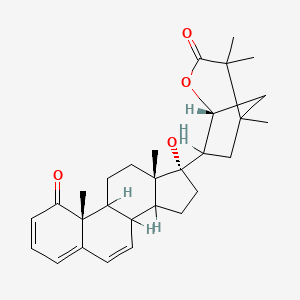

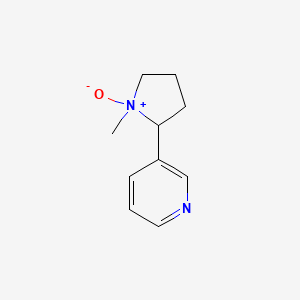
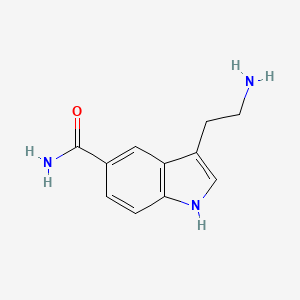
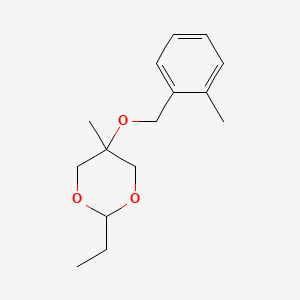
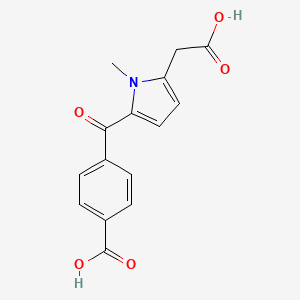

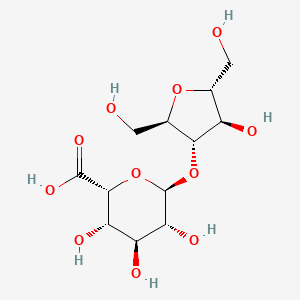
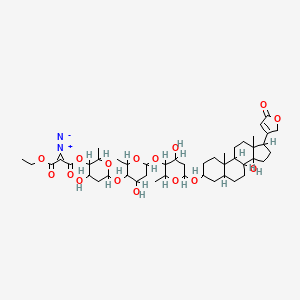
![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)
